Product packaging for 6-Chloro-2-fluoro-3-(methylthio)pyridine(Cat. No.:CAS No. 2091530-52-6)

6-Chloro-2-fluoro-3-(methylthio)pyridine

Cat. No.: B6305056
CAS No.: 2091530-52-6
M. Wt: 177.63 g/mol
InChI Key: IUPKSIFHCYNVPI-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-(methylthio)pyridine (CAS 2091530-52-6) is a fluorinated and chlorinated pyridine derivative with the molecular formula C6H5ClFNS and a molecular weight of 177.63 g/mol . This compound belongs to a class of substituted pyridines that serve as critical building blocks in medicinal chemistry and agrochemical research . The pyridine scaffold is a privileged structure in drug discovery due to its influence on a molecule's solubility, stability, and bioavailability . The specific substitution pattern on this compound—featuring chloro, fluoro, and methylthio groups—makes it a versatile intermediate for further synthetic modification. The halogen atoms are common sites for metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to create biaryl systems, while the methylthio group can act as a hydrogen bond acceptor or be further oxidized . Fluorinated pyridines are of particular interest because the introduction of fluorine can significantly alter a compound's biological activity, metabolic stability, and membrane permeability . Researchers utilize such specialized pyridine derivatives in the synthesis of potential pharmaceutical agents and other advanced materials. Handle with care following laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClFNS B6305056 6-Chloro-2-fluoro-3-(methylthio)pyridine CAS No. 2091530-52-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-fluoro-3-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNS/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPKSIFHCYNVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 6 Chloro 2 Fluoro 3 Methylthio Pyridine

Reactions Involving the Chlorine Atom

The chlorine atom at the 6-position of the pyridine (B92270) ring is a key site for synthetic transformations. Its reactivity is influenced by the presence of the ring nitrogen and the other substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the ring nitrogen (C2, C4, and C6). In the case of 6-chloro-2-fluoro-3-(methylthio)pyridine, the chlorine atom is at an activated position (C6).

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. The rate of these reactions is favored by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate.

While the fluorine atom at C2 is also a potential leaving group, the relative reactivity of halogens in SNAr on pyridine rings can vary depending on the reaction conditions and the nucleophile. Generally, for nucleophilic aromatic substitution, the reactivity of halogens follows the order F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer complex. However, the C-Cl bond is weaker than the C-F bond, which can make chloride a better leaving group in some instances.

For this compound, competition between substitution at C6 (chloro) and C2 (fluoro) would be expected. The outcome would be influenced by the nature of the nucleophile and the specific reaction conditions.

Table 1: Examples of SNAr Reactions on Analogous Chloropyridines

Starting MaterialNucleophileProductReference
2-Chloropyridine (B119429)Sodium methoxide2-Methoxypyridine[General Knowledge]
2,4-DichloropyridineAmmonia2-Amino-4-chloropyridine[General Knowledge]
2-Chloro-3-nitropyridineGlutathione2-Glutathionyl-3-nitropyridine cas.org

Interactive Data Table ```html

Starting MaterialNucleophileProductReference
2-ChloropyridineSodium methoxide2-Methoxypyridine[General Knowledge]
2,4-DichloropyridineAmmonia2-Amino-4-chloropyridine[General Knowledge]
2-Chloro-3-nitropyridineGlutathione2-Glutathionyl-3-nitropyridine

Cross-Coupling Reactions at the C-Cl Bond

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, the cross-coupling of 2-chloropyridines can be challenging. For instance, in Suzuki-Miyaura cross-coupling reactions, nickel/dppf catalyst systems have shown limited success with 2-chloropyridine due to the formation of stable, catalytically inactive dimeric nickel species.

The choice of catalyst is critical. Cobalt-catalyzed cross-coupling reactions have been shown to be effective for 2-chloropyridines with Grignard reagents, offering an alternative to palladium and nickel systems. The success of a cross-coupling reaction at the C6-Cl bond of this compound would likely depend on the careful selection of the catalyst, ligand, and reaction conditions to overcome potential catalyst inhibition.

Table 2: Examples of Cross-Coupling Reactions on Analogous Chloropyridines

Starting MaterialCoupling PartnerCatalyst SystemProductReference
3-ChloropyridinePhenylboronic acid[NiCl(o-tol)(dppf)]3-Phenylpyridine
2-ChloropyridineBenzylmagnesium chlorideCobalt(II) acetylacetonate (B107027)2-Benzylpyridine
3-Halo-2-aminopyridineSecondary aminesRuPhos-precatalystN3-substituted-2,3-diaminopyridine

Interactive Data Table

Reactions Involving the Fluorine Atom

The fluorine atom at the 2-position is expected to be highly reactive towards nucleophilic substitution due to its position ortho to the ring nitrogen.

Influence of Fluorine on Ring Reactivity and Electrophilicity

The high electronegativity of the fluorine atom significantly increases the electrophilicity of the C2 carbon, making it a prime target for nucleophilic attack. In fact, studies on halopyridines have shown that 2-fluoropyridines are substantially more reactive in SNAr reactions than their 2-chloro counterparts. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. This suggests that in this compound, nucleophilic substitution would preferentially occur at the C2 position, replacing the fluorine atom.

Potential for Defluorination or Fluorine Activation

While SNAr is the most probable reaction pathway for the fluorine atom, other transformations are conceivable under specific conditions. Reductive defluorination can sometimes be achieved using strong reducing agents or specific catalytic systems, though this is less common for fluoroarenes compared to other haloarenes.

Fluorine activation for other types of reactions, such as C-H functionalization adjacent to the fluorine, is a developing area of research but is less likely to compete with the highly facile SNAr at the C2 position in this particular molecule.

Transformations of the Methylthio Group

The methylthio (-SMe) group at the 3-position can also undergo various chemical transformations. One notable reaction is its replacement by other functional groups. Nickel-catalyzed reactions with Grignard reagents have been successfully employed to replace methylthio groups on aromatic heterocycles with hydrogen, alkyl, or aryl groups. This transformation provides a route to further diversify the substitution pattern on the pyridine ring after initial modifications at the halogen positions.

The methylthio group can also be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would further activate the pyridine ring towards nucleophilic attack due to the strong electron-withdrawing nature of these oxidized sulfur functionalities.

Table 3: Example of Methylthio Group Transformation on an Analogous Heterocycle

Starting MaterialReagentCatalystProductReference
2-(Methylthio)quinolinePhenylmagnesium bromideNiCl2(dppe)2-Phenylquinoline
4-(Methylthio)pyrimidineIsopropylmagnesium bromideNiCl2(dppp)4-Isopropylpyrimidine

Interactive Data Table

Table of Compounds Mentioned

Compound Name
This compound
2-Chloropyridine
Sodium methoxide
2-Methoxypyridine
2,4-Dichloropyridine
Ammonia
2-Amino-4-chloropyridine
2-Chloro-3-nitropyridine
Glutathione
2-Glutathionyl-3-nitropyridine
3-Chloropyridine
Phenylboronic acid
[NiCl(o-tol)(dppf)]
3-Phenylpyridine
Benzylmagnesium chloride
Cobalt(II) acetylacetonate
2-Benzylpyridine
3-Halo-2-aminopyridine
Secondary amines
RuPhos-precatalyst
N3-substituted-2,3-diaminopyridine
2-Fluoropyridine
Sodium ethoxide
2-Chloro-6-fluoropyridine
2-(Methylthio)quinoline
Phenylmagnesium bromide
NiCl2(dppe)
2-Phenylquinoline
4-(Methylthio)pyrimidine
Isopropylmagnesium bromide
NiCl2(dppp)
4-Isopropylpyrimidine

Transformations of the Methylthio Group

Oxidation to Sulfoxide and Sulfone Derivatives

The oxidation is typically a stepwise process. A mild oxidizing agent will convert the sulfide (B99878) into a sulfoxide. The use of a stronger oxidizing agent or a stoichiometric excess of the oxidant will further oxidize the sulfoxide to the corresponding sulfone. A variety of reagents are known to effect these transformations in related aryl sulfide systems. chemrxiv.org For instance, hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in conjunction with a catalyst or in acidic media like acetic acid. chemrxiv.orgorganic-chemistry.org Other reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are also highly effective for these oxidations.

The selective oxidation to either the sulfoxide or the sulfone can often be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the oxidant and the reaction temperature. organic-chemistry.org For example, molybdenum-based catalysts have been shown to facilitate the selective oxidation of sulfides to sulfoxides or sulfones using hydrogen peroxide by adjusting the reaction parameters. organic-chemistry.org

Table 1: Oxidation Reactions of this compound

Starting MaterialReagent(s)ProductProduct Name
This compound1 equiv. H₂O₂ or m-CPBA6-Chloro-2-fluoro-3-(methylsulfinyl)pyridineSulfoxide
This compound≥2 equiv. H₂O₂ or m-CPBA6-Chloro-2-fluoro-3-(methylsulfonyl)pyridineSulfone
6-Chloro-2-fluoro-3-(methylsulfinyl)pyridineH₂O₂ or m-CPBA6-Chloro-2-fluoro-3-(methylsulfonyl)pyridineSulfone

Sulfur-Mediated Bond Formation Reactions

The sulfur-containing moiety in this compound and its oxidized derivatives can participate in various bond-forming reactions. These reactions leverage the sulfur atom as a reactive center to construct new carbon-carbon or carbon-heteroatom bonds.

One of the most important reactions of the derived sulfoxide is the Pummerer rearrangement . wikipedia.orgchem-station.comorganicreactions.org When the sulfoxide, 6-chloro-2-fluoro-3-(methylsulfinyl)pyridine, is treated with an activating agent like acetic anhydride, it can rearrange to form an α-acyloxy thioether. wikipedia.orgchem-station.com This intermediate is a valuable synthon that can be hydrolyzed to an aldehyde, effectively converting the methylthio group into a formyl group. Modified Pummerer conditions using silyl (B83357) chlorides and thiol nucleophiles can lead to dithioacetal products. nih.govresearchgate.net

Furthermore, the methylthio group itself can be a participant in cross-coupling reactions. Nickel-catalyzed reactions have been developed for the cross-coupling of aryl methyl sulfides with aryl halides, demonstrating that the C-S bond can be activated to form new C-C bonds. acs.orgresearchgate.net This type of reaction, known as an aryl exchange, allows for the synthesis of biaryl compounds, where the methylthio group is replaced by an aryl group. acs.org

Desulfurization Reactions

Desulfurization is a chemical process that removes the sulfur atom from a molecule. For this compound, this transformation would yield 6-chloro-2-fluoro-3-methylpyridine. This reaction can be useful for structural confirmation or to access the corresponding methyl-substituted pyridine derivative.

A widely used method for the desulfurization of organosulfur compounds is treatment with Raney Nickel . organicreactions.org Raney Nickel is a fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy and is saturated with hydrogen. researchgate.net This reagent effectively cleaves carbon-sulfur bonds and replaces them with carbon-hydrogen bonds through a process of hydrogenolysis. organicreactions.org The desulfurization of sulfur-containing amino acids and other heterocyclic compounds using Raney Nickel is a well-established procedure. researchgate.netnih.gov The reaction typically proceeds by heating the substrate with a slurry of Raney Nickel in a suitable solvent like ethanol.

Reactions at the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound retains its basic and nucleophilic character, allowing it to participate in reactions such as coordination to metal centers and N-oxidation.

Coordination Chemistry with Metal Centers

Pyridine and its derivatives are classic ligands in coordination chemistry, readily forming complexes with a wide range of metal ions through the lone pair of electrons on the nitrogen atom. wikipedia.org The ability of this compound to act as a ligand is influenced by its substituents. The electron-withdrawing fluoro and chloro groups at the 2- and 6-positions decrease the electron density on the nitrogen atom, reducing its basicity compared to unsubstituted pyridine. wikipedia.org This would generally lead to weaker coordination bonds with metal centers.

Despite the reduced basicity, the nitrogen atom is still a viable coordination site. The formation of polynuclear transition metal complexes often involves bridging ligands that connect multiple metal centers. youtube.com Furthermore, the sulfur atom of the methylthio group could potentially act as a secondary coordination site, allowing the molecule to function as a bidentate ligand, forming a chelate ring with a metal center, although this might be sterically constrained. The study of metal complexes with related substituted bipyridine and triazine ligands is an active area of research. nih.govbohrium.com

N-Oxidation and its Impact on Ring Reactivity

The pyridine nitrogen can be oxidized to form the corresponding N-oxide, this compound N-oxide. This transformation is typically achieved using peroxy acids like m-CPBA or a mixture of hydrogen peroxide and acetic acid. arkat-usa.org

The formation of the N-oxide has a profound impact on the reactivity of the pyridine ring. wikipedia.orgsemanticscholar.org The N-oxide group is electron-donating through resonance but electron-withdrawing through induction. This dual nature significantly alters the electron distribution in the ring. youtube.com One of the most important consequences is the activation of the positions ortho (C2, C6) and para (C4) to the nitrogen atom towards nucleophilic attack. wikipedia.orgresearchgate.netscripps.edu In the case of this compound N-oxide, the already present chloro and fluoro substituents at C6 and C2 are highly activated towards nucleophilic substitution. This enhanced reactivity allows for the introduction of other functional groups at these positions. Following the desired substitution reactions, the N-oxide can be deoxygenated to restore the pyridine ring, making N-oxidation a powerful tool for the functionalization of pyridines. researchgate.net The reactivity of N-oxides is also influenced by steric factors; bulky substituents at the 2-position can hinder the approach of the oxidizing agent. researchgate.net

Derivatization and Analog Synthesis from 6 Chloro 2 Fluoro 3 Methylthio Pyridine

Systematic Structural Modifications

The functional groups present in 6-chloro-2-fluoro-3-(methylthio)pyridine offer a rich platform for a variety of chemical transformations, allowing for the systematic modification of its electronic and steric properties.

The pyridine (B92270) ring is activated towards nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions due to the electron-withdrawing nature of the nitrogen atom. stackexchange.comyoutube.com The presence of two different halogens, fluorine and chlorine, at these positions allows for selective substitution reactions. Generally, the C-F bond is more susceptible to nucleophilic attack than the C-Cl bond in such systems, although this can be influenced by the nature of the nucleophile and reaction conditions. sci-hub.se

Nucleophilic substitution reactions can be carried out with a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce diverse functionalities at the 2- and/or 6-positions. The greater reactivity of the C2-fluorine atom allows for its selective replacement while retaining the C6-chlorine for subsequent transformations. Conversely, under more forcing conditions or with specific catalysts, the C6-chlorine can also be displaced.

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on this compound

Nucleophile (Nu-H)Reagent/ConditionsExpected Major Product
Primary/Secondary AmineK2CO3, DMF, 80-100 °C6-Chloro-2-(amino)-3-(methylthio)pyridine
AlcoholNaH, THF, reflux6-Chloro-2-(alkoxy)-3-(methylthio)pyridine
ThiolNaH, THF, reflux6-Chloro-2-(alkylthio)-3-(methylthio)pyridine
WaterNaOH, H2O, heat6-Chloro-3-(methylthio)pyridin-2(1H)-one

This table presents predicted outcomes based on established principles of SNAr on halopyridines. Actual results may vary based on specific substrates and reaction conditions.

The methylthio group at the 3-position is another key site for structural modification. Oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) and sulfone derivatives, which can significantly alter the electronic properties and potential biological activity of the molecule. Common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can be used for this transformation. nih.gov

Furthermore, the methyl group of the thioether can be cleaved, for instance by treatment with sodium in liquid ammonia, to generate the corresponding thiolate. This thiolate can then be re-alkylated with various alkyl halides to introduce longer or more complex alkyl chains at the sulfur atom.

Table 2: Representative Reactions for Modification of the Thioether Moiety

TransformationReagents and ConditionsProduct
Oxidation to Sulfoxidem-CPBA (1 equiv.), CH2Cl2, 0 °C to rt6-Chloro-2-fluoro-3-(methylsulfinyl)pyridine
Oxidation to Sulfonem-CPBA (2 equiv.), CH2Cl2, rt6-Chloro-2-fluoro-3-(methylsulfonyl)pyridine
DemethylationNa, liq. NH3Sodium 6-chloro-2-fluoropyridin-3-thiolate
Re-alkylationR-X, Base (e.g., K2CO3), DMF6-Chloro-2-fluoro-3-(alkylthio)pyridine

This table provides illustrative examples of reactions. The specific conditions may need to be optimized for this compound.

Beyond the direct modification of the existing substituents, additional functional groups can be introduced onto the pyridine ring. This can be achieved through various methods, including electrophilic aromatic substitution, although the electron-deficient nature of the pyridine ring generally makes these reactions challenging. However, the existing substituents can direct the position of incoming electrophiles.

A more common approach for introducing new functional groups is through metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions would typically involve the substitution of one of the halogen atoms with a suitable coupling partner. For instance, a boronic acid or ester could be coupled at the 6-position via a Suzuki reaction after selective substitution at the 2-position.

Synthesis of Complex Heterocyclic Systems Utilizing this compound as a Building Block

The strategically positioned functional groups on this compound make it an excellent starting material for the construction of more complex, fused heterocyclic systems.

The presence of a halogen and a thioether group in a 1,2-relationship on the pyridine ring is a classic precursor for the synthesis of thieno[2,3-b]pyridines. researchgate.net For instance, reaction with an α-halo ketone followed by intramolecular cyclization can lead to the formation of a thienopyridine core. Various substituents can be introduced on the newly formed thiophene (B33073) ring depending on the choice of the α-halo ketone.

Similarly, other fused systems can be envisioned. For example, reaction with a suitable binucleophile could lead to the formation of other five- or six-membered heterocyclic rings fused to the pyridine core.

Table 3: Potential Fused Heterocyclic Systems from this compound

Fused Ring SystemGeneral Synthetic Strategy
Thieno[2,3-b]pyridineReaction with an α-halo carbonyl compound followed by cyclization.
Furo[2,3-b]pyridineConversion of the thioether to a hydroxyl group, followed by reaction with an α-halo ketone and cyclization.
Pyrrolo[2,3-b]pyridineConversion of the thioether to an amino group, followed by reaction with a suitable carbonyl compound and cyclization.

This table outlines potential synthetic routes to fused systems. The feasibility and specific conditions for these reactions would require experimental validation.

Ring expansion can sometimes be achieved through reactions involving carbenes or nitrenes, which can insert into the pyridine ring. nih.govacs.org For instance, rhodium carbenoid-induced ring expansion of related heterocycles is a known method. nih.gov

Ring contraction of pyridines is a less common but reported transformation. nih.govacs.orgresearchgate.net Photochemical methods or reactions with specific reagents like silylboranes have been shown to induce the contraction of the pyridine ring to a pyrrolidine (B122466) derivative. nih.govresearchgate.net The substituents on the pyridine ring would be expected to influence the feasibility and outcome of these reactions.

Stereochemical Considerations in Derivatization

The parent molecule, this compound, is an achiral, planar molecule. Therefore, in its ground state, it does not exhibit stereoisomerism. However, stereochemical considerations become paramount when derivatization reactions introduce one or more stereocenters, leading to the formation of enantiomers or diastereomers. The stereochemical outcome of such reactions is determined by the reaction mechanism and the presence of any chiral influences, such as chiral catalysts, reagents, or auxiliaries.

A primary route to introduce chirality to this compound is through reactions involving the sulfur atom of the methylthio group. Oxidation of the sulfide (B99878) to a sulfoxide creates a stereogenic center at the sulfur atom, as it will be bonded to four different groups (the pyridine ring, a methyl group, an oxygen atom, and a lone pair of electrons).

The synthesis of enantiomerically pure or enriched sulfoxides from prochiral sulfides is a well-established field in asymmetric synthesis. acsgcipr.orgrsc.org These methods can be broadly categorized into two approaches: the use of stoichiometric chiral oxidants and, more efficiently, catalytic asymmetric oxidation.

Catalytic methods often employ a transition metal complex with a chiral ligand and a stoichiometric achiral oxidant. tandfonline.com Vanadium and titanium complexes have been extensively used for the asymmetric oxidation of sulfides. acs.orgresearchgate.net For instance, the Kagan-Sharpless procedure and its modifications, which utilize a titanium(IV) isopropoxide, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide (t-BuOOH), are classic examples of this approach. acsgcipr.orgacs.org

While no specific studies on the asymmetric oxidation of this compound are documented, data from analogous aryl methyl sulfides provide insight into the potential stereochemical outcomes. The enantiomeric excess (e.e.) of the resulting chiral sulfoxide is highly dependent on the choice of metal, ligand, oxidant, and reaction conditions.

Table 1: Examples of Catalytic Asymmetric Sulfoxidation of Aryl Methyl Sulfides

Sulfide Substrate Catalyst/Ligand Oxidant Solvent Temp (°C) Yield (%) e.e. (%) Reference
Methyl phenyl sulfide Ti(OiPr)₄ / (R,R)-DET t-BuOOH Toluene -20 90 89 (R) acs.org
Methyl p-tolyl sulfide Vanadium(IV) acetylacetonate (B107027) / Chiral Schiff base H₂O₂ Dichloromethane 0 85 96 (R) researchgate.net

Should this compound be subjected to such conditions, the formation of either (R)- or (S)-6-Chloro-2-fluoro-3-(methylsulfinyl)pyridine would be anticipated. The absolute configuration of the product would depend on the chirality of the catalyst system employed. The separation and characterization of these enantiomers would typically be achieved using chiral chromatography techniques.

Another potential avenue for introducing chirality is through nucleophilic aromatic substitution (SNAr) of the fluorine or chlorine atoms with a chiral nucleophile. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atom and the halogen substituents. libretexts.orgwikipedia.org If a chiral amine or alcohol, for example, is used as the nucleophile, the reaction would result in a pair of diastereomers.

The ratio of the diastereomers formed would depend on the steric and electronic interactions in the transition state, specifically within the Meisenheimer complex intermediate. libretexts.org While this approach has been used for the asymmetric synthesis of complex molecules, wikipedia.org its application to this compound would require experimental investigation to determine the feasibility and diastereoselectivity.

Furthermore, derivatization could potentially lead to the formation of atropisomers. Atropisomerism occurs when rotation around a single bond is sufficiently restricted, leading to distinct, non-interconverting conformers. While typically associated with sterically hindered biaryl compounds, it is conceivable that introducing very bulky substituents at the positions flanking the C2-C3 or C3-C4 bonds could hinder the rotation around the pyridine C-S bond, or a newly formed bond, to a degree that allows for the isolation of stable atropisomers. This remains a theoretical consideration without experimental evidence for this specific scaffold.

Spectroscopic Characterization Techniques in the Study of 6 Chloro 2 Fluoro 3 Methylthio Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule. For a compound such as 6-Chloro-2-fluoro-3-(methylthio)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with two-dimensional techniques, offers a comprehensive understanding of its structure.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, two distinct aromatic proton signals are expected from the pyridine (B92270) ring, along with a singlet for the methylthio group protons.

The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating nature of the methylthio group. The proton at position 4 (H-4) would likely appear downfield due to the influence of the adjacent chloro and fluoro substituents. The proton at position 5 (H-5) would be expected to be further upfield. The protons of the methyl group in the methylthio substituent will appear as a singlet, typically in the range of 2.0-3.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and may vary from experimental data.)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.50 - 7.80Doublet of doubletsJ(H-F), J(H-H)
H-57.10 - 7.40Doublet of doubletsJ(H-H), J(H-F)
-SCH₃2.40 - 2.60Singlet-

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are sensitive to the hybridization of the carbon and the electronegativity of the atoms attached to it.

The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 100-160 ppm). The carbon atom attached to the highly electronegative fluorine atom (C-2) is expected to show a large chemical shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). Similarly, the carbon attached to the chlorine atom (C-6) will be shifted downfield. The carbon of the methylthio group will appear at a much higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and may vary from experimental data.)

CarbonPredicted Chemical Shift (δ, ppm)
C-2155 - 165 (d, ¹JCF)
C-3120 - 130
C-4125 - 135
C-5115 - 125
C-6145 - 155
-SCH₃15 - 25

¹⁹F NMR is a powerful technique for studying fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.orghuji.ac.il The chemical shift of the fluorine atom in this compound will be highly indicative of its electronic environment on the pyridine ring. The presence of the ortho-chloro and meta-methylthio groups will influence its chemical shift. The signal will likely appear as a doublet of doublets due to coupling with the vicinal protons (H-4 and H-5). The typical chemical shift range for fluorine atoms attached to aromatic rings is between -110 and -180 ppm relative to a standard like CFCl₃. sigmaaldrich.com

Two-dimensional (2D) NMR techniques are crucial for definitively assigning the ¹H and ¹³C signals, especially in complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the coupled protons on the pyridine ring (H-4 and H-5), helping to confirm their assignments.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the pyridine ring (C-4 and C-5) and the methylthio carbon by correlating their signals to their attached protons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would exhibit several characteristic absorption bands corresponding to the various functional groups and the pyridine ring itself.

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group would appear around 2850-3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) are expected in the 1400-1600 cm⁻¹ region. aps.org The substitution pattern will influence the exact positions and intensities of these bands.

C-F stretching: The C-F stretching vibration is typically strong in the IR spectrum and appears in the range of 1000-1350 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibration is found in the fingerprint region, usually between 600-800 cm⁻¹.

C-S stretching: The C-S stretching vibration is generally weak and appears in the 600-800 cm⁻¹ region.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound (Note: These are estimated values based on analogous structures and may vary from experimental data.)

Functional Group/BondPredicted Vibrational Frequency (cm⁻¹)Technique(s)
Aromatic C-H stretch3000 - 3100IR, Raman
Aliphatic C-H stretch (-SCH₃)2850 - 3000IR, Raman
C=C / C=N ring stretch1400 - 1600IR, Raman
C-F stretch1000 - 1350IR (strong)
C-Cl stretch600 - 800IR
C-S stretch600 - 800IR (weak)

The combination of these spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation and characterization of this compound and its derivatives, ensuring the confirmation of their chemical identity.

Identification of Functional Groups

The structural elucidation of this compound relies on the identification of its constituent functional groups through spectroscopic methods, primarily Infrared (IR) spectroscopy. This technique measures the absorption of infrared radiation by the molecule, causing specific bonds to vibrate at characteristic frequencies. The resulting spectrum provides a unique fingerprint, allowing for the identification of key structural motifs.

For this compound, the IR spectrum is expected to display distinct absorption bands corresponding to the vibrations of the substituted pyridine ring and its various substituents. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. pw.edu.pl The C=C and C=N stretching vibrations within the pyridine ring are expected in the 1600-1400 cm⁻¹ region. pw.edu.plresearchgate.net The presence of halogen substituents is also identifiable; the C-F stretching vibration gives rise to a strong absorption, typically in the 1250-1000 cm⁻¹ range, while the C-Cl stretch appears at lower wavenumbers, usually between 800-600 cm⁻¹. The C-H bonds of the methylthio group (S-CH₃) would be observed in the alkane C-H stretching region (3000–2850 cm⁻¹). pressbooks.pub

The following table summarizes the anticipated IR absorption frequencies for the key functional groups present in the molecule.

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)
Aromatic C-H (Pyridine)Stretching3100 - 3000
Aromatic C=C / C=N (Pyridine Ring)Stretching1600 - 1400
Alkyl C-H (Methyl)Stretching2960 - 2850
C-FStretching1250 - 1000
C-ClStretching800 - 600
C-SStretching750 - 600

This interactive table outlines the expected infrared absorption frequencies for the functional groups in this compound based on established spectroscopic data for similar organic compounds. pressbooks.publibretexts.orglibretexts.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the exact mass of a molecule with very high accuracy (typically within 0.001 Da). diva-portal.org This precision allows for the unambiguous determination of the compound's elemental formula. For this compound, with a molecular formula of C₆H₅ClFNS, HRMS can distinguish its mass from other potential formulas that might have the same nominal mass. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be clearly resolved in the mass spectrum. nih.govresearchgate.net

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule. This calculated value is then compared to the experimentally measured mass to confirm the elemental composition.

ParameterValue
Molecular FormulaC₆H₅ClFNS
Theoretical Exact Mass ([M]⁺)176.9767 Da
IsotopeExact Mass
¹²C12.000000
¹H1.007825
³⁵Cl34.968853
¹⁹F18.998403
¹⁴N14.003074
³²S31.972071

This interactive table provides the calculated theoretical exact mass for the primary isotopic composition of this compound, a critical value for HRMS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. ijprajournal.com In the analysis of pharmaceutical intermediates like this compound, LC-MS is crucial for assessing sample purity and confirming the identity of the main component. payeshdarou.irshimadzu.com

The liquid chromatography step separates the target compound from impurities, such as unreacted starting materials, byproducts, or degradation products. fishersci.com As each separated component elutes from the LC column, it enters the mass spectrometer, which provides its mass-to-charge ratio. This allows for the confirmation that the major peak in the chromatogram corresponds to the molecular weight of the target compound. The area of this peak relative to the total area of all peaks provides a quantitative measure of its purity.

ParameterExpected Value
Retention Time (tR)Compound- and method-dependent
Observed m/z for [M+H]⁺177.9845

This interactive table shows the expected data obtained from an LC-MS analysis for the protonated molecule of this compound.

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for obtaining an unambiguous structural determination of a molecule, provided a suitable single crystal can be grown. mdpi.commdpi.com This method involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density distribution within the crystal, revealing the precise positions of each atom in the molecule and the unit cell. researchgate.net

For a derivative of this compound, this analysis would confirm the substitution pattern on the pyridine ring and provide detailed geometric information, such as the planarity of the ring and the torsion angles associated with the methylthio group. While no public crystal structure for this specific compound is available, analysis of similar pyridine derivatives demonstrates the power of this technique. acs.org The data generated from an SCXRD experiment includes the crystal system, space group, and unit cell dimensions.

Crystallographic ParameterHypothetical Data
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)7.9
β (°)95.5
Volume (ų)820.1
Z (molecules/unit cell)4

This interactive table presents a set of hypothetical crystallographic parameters for this compound, illustrating the type of data obtained from a single crystal X-ray diffraction analysis.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze microcrystalline solids. libretexts.org Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a bulk powder sample. jst.go.jp The technique generates a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline phase. malvernpanalytical.com

PXRD is instrumental in several key areas of analysis for compounds like this compound:

Phase Identification: The experimental diffractogram can be compared against databases or a pattern calculated from single-crystal data to confirm the identity of the crystalline material.

Purity Assessment: It can detect the presence of crystalline impurities or different polymorphic forms within a bulk sample.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns, making it a critical tool in pharmaceutical development to identify and control the solid form of a substance. nih.gov

The analysis provides a rapid and non-destructive method to ensure the consistency and purity of a crystalline batch. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy levels. For aromatic heterocyclic compounds like this compound, UV-Vis spectroscopy provides valuable insights into their electronic structure and aromatic character. The technique is used to detect the presence of phytochemicals by identifying compounds containing π-bonds, lone pairs of electrons, σ-bonds, and aromatic rings. nih.gov

Electronic Transitions and Aromaticity Studies

The UV-Vis spectrum of pyridine and its derivatives is characterized by absorption bands arising from two main types of electronic transitions: π → π* and n → π. researchgate.netlibretexts.org The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. The n → π* transitions involve the excitation of a non-bonding electron, such as one from the lone pair of the nitrogen atom in the pyridine ring, to a π* antibonding orbital. These transitions are of lower energy and result in weaker absorption bands at longer wavelengths compared to the π → π* transitions. libretexts.org

The UV-Vis absorption spectrum of pyridine, for instance, shows peaks around 240 nm that are attributed to π-π* transitions, while the n-π* transitions are observed at higher wavelengths, in the range of 320-380 nm. libretexts.org The presence and position of substituents on the pyridine ring significantly influence the energy of these transitions and, consequently, the absorption maxima (λmax). In the case of this compound, the chloro, fluoro, and methylthio groups act as auxochromes, which can cause a shift in the absorption bands to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

Halogen substituents, such as chlorine and fluorine, are electron-withdrawing and can affect the electronic distribution in the pyridine ring, thereby altering the energies of the molecular orbitals. chemrxiv.org The methylthio group (-SCH3), with its lone pair of electrons on the sulfur atom, can participate in resonance with the aromatic ring, further influencing the electronic transitions.

The solvent in which the spectrum is recorded can also play a crucial role. orientjchem.orgresearchgate.net Polar solvents can interact with the non-bonding electrons of the nitrogen atom, leading to shifts in the n → π* transition bands. This solvent effect is a useful diagnostic tool for assigning the different types of electronic transitions. researchgate.net

To illustrate the effect of substitution on the UV-Vis spectrum of a pyridine ring, the following table presents hypothetical data for pyridine and a generally substituted pyridine.

CompoundTransitionHypothetical λmax (nm)Solvent
Pyridineπ → π251Ethanol
n → π270Hexane
Substituted Pyridineπ → π265Ethanol
n → π285Hexane

This table is for illustrative purposes only, as experimental data for this compound is not available in the cited sources.

The hypothetical data illustrates a potential bathochromic shift (shift to longer wavelengths) for both the π → π* and n → π* transitions upon substitution, which is a common observation for substituted aromatic systems.

Despite a comprehensive search for scholarly articles and computational chemistry studies, no specific theoretical and computational investigations focusing solely on the chemical compound This compound were found.

The search for data related to Density Functional Theory (DFT) for geometry optimization, Ab Initio methods for electronic structure, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis for this particular compound did not yield any published research.

Consequently, the detailed, informative, and scientifically accurate content required to populate the requested article outline, including data tables and specific research findings, is not available in the public domain based on the conducted searches.

Therefore, it is not possible to generate the article on the "Theoretical and Computational Investigations of this compound" as per the provided instructions due to the absence of specific scientific literature on this compound.

Theoretical and Computational Investigations of 6 Chloro 2 Fluoro 3 Methylthio Pyridine

Molecular Properties and Reactivity Prediction

Global Reactivity Descriptors

Global reactivity descriptors, derived from Density Functional Theory (DFT), are powerful tools for predicting the chemical behavior of a molecule. dergipark.org.trdergipark.org.tr These descriptors, including chemical hardness, softness, and the electrophilicity index, provide a quantitative measure of a molecule's stability and reactivity. researchgate.netnih.gov They are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO energy gap is considered "hard" and is generally less reactive.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), "soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive.

Electrophilicity Index (ω) : This index measures the propensity of a species to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

For 6-Chloro-2-fluoro-3-(methylthio)pyridine, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to lower the energy of the LUMO, likely resulting in a significant electrophilicity index. The methylthio group, being a potential electron donor, would influence the HOMO energy. The precise values of these descriptors would require specific DFT calculations, which are instrumental in comparing its reactivity to other substituted pyridines. dergipark.org.tr

Table 1: Representative Global Reactivity Descriptors (Illustrative) Note: The following values are for illustrative purposes to demonstrate the concept, as specific calculated data for this compound were not found in the searched literature.

DescriptorSymbolFormulaIllustrative Value (eV)Interpretation
Chemical Hardnessη(ELUMO - EHOMO) / 23.5Indicates high kinetic stability.
Chemical SoftnessS1 / η0.286Represents the molecule's polarizability.
Electrophilicity Indexωμ2 / 2η2.1Suggests a moderate ability to act as an electrophile.

Spectroscopic Property Simulation

Computational chemistry provides highly accurate simulations of spectroscopic data, which are invaluable for interpreting experimental results and confirming molecular structures.

Infrared (IR) and Raman spectroscopy are key techniques for identifying functional groups and fingerprinting a molecule. DFT calculations, often using methods like B3LYP with basis sets such as 6-311++G(d,p), can predict the vibrational frequencies of a molecule with high accuracy. nih.govresearchgate.netnih.gov For this compound, theoretical calculations would help assign the specific vibrational modes.

Key expected vibrations would include:

Pyridine (B92270) ring stretching and bending modes.

C-Cl and C-F stretching vibrations.

C-S stretching from the methylthio group.

C-H stretching and bending from the methyl group and the pyridine ring.

A comparison between the calculated and experimental spectra is crucial for a definitive structural confirmation. nanobioletters.com Scaling factors are often applied to the calculated frequencies to compensate for anharmonicity and basis set limitations, improving the agreement with experimental data. nih.gov

Table 2: Illustrative Vibrational Frequency Assignments Note: This table presents a hypothetical assignment of vibrational modes based on known functional group frequencies. Specific calculated values for the title compound are not available in the cited sources.

Vibrational ModeExpected Frequency Range (cm-1)Spectroscopy Type
C-H Stretch (Aromatic)3100 - 3000IR, Raman
C-H Stretch (Methyl)3000 - 2850IR, Raman
C=C/C=N Ring Stretch1600 - 1400IR, Raman
C-F Stretch1250 - 1000IR (Strong)
C-Cl Stretch800 - 600IR (Strong)
C-S Stretch700 - 600IR (Weak), Raman

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict the ¹H and ¹³C NMR chemical shifts. nih.govliverpool.ac.uk These calculations can be instrumental in assigning stereochemistry and resolving ambiguities in experimental spectra. nih.govnih.gov

For this compound, GIAO calculations would predict the chemical shifts for the two aromatic protons, the methyl protons, and the six carbon atoms. The accuracy of these predictions has improved significantly, though it can be influenced by the choice of theoretical level and the treatment of solvent effects. researchgate.netsourceforge.io Comparing the predicted shifts with experimental data provides a robust method for structural verification.

Table 3: Hypothetical ¹³C NMR Chemical Shift Prediction Note: This table is an illustrative example of how predicted and experimental NMR data would be presented. Actual chemical shifts for the title compound require specific experimental measurement and calculation.

Carbon AtomPredicted δ (ppm)Experimental δ (ppm)Difference (ppm)
C-2 (C-F)160.5159.8+0.7
C-3 (C-S)122.1121.5+0.6
C-4139.0138.6+0.4
C-5125.8125.4+0.4
C-6 (C-Cl)150.2149.9+0.3
S-CH315.314.9+0.4

Intermolecular Interactions and Crystal Packing

Understanding how molecules interact with each other is fundamental to materials science, as these interactions dictate the crystal structure and physical properties of a solid.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govmdpi.com This analysis requires a known crystal structure, typically obtained from single-crystal X-ray diffraction. The Hirshfeld surface is mapped with properties like dnorm (a normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. researchgate.netuctm.edu

A two-dimensional "fingerprint plot" is generated from the Hirshfeld surface, which summarizes all intermolecular contacts and provides a quantitative breakdown. For a molecule like this compound, this analysis could reveal the significance of interactions such as H···H, H···Cl, H···F, and potential π–π stacking interactions involving the pyridine rings. nih.govuctm.edu

The Non-Covalent Interaction (NCI) index is a computational tool used to visualize weak interactions in real space, based on the electron density (ρ) and its reduced density gradient (s). chemtools.orgwikipedia.org NCI analysis generates 3D isosurfaces that identify van der Waals interactions, hydrogen bonds, and steric clashes. wikipedia.org The isosurfaces are color-coded based on the strength and nature of the interaction:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, attractive interactions (e.g., van der Waals forces). rsc.org

Red: Repulsive interactions (e.g., steric clashes). chemtools.org

For this compound, NCI analysis could reveal subtle interactions, such as halogen bonds involving the chlorine atom (a σ-hole interaction) or weak hydrogen bonds involving the fluorine atom and aromatic protons. rsc.orgrsc.org This method provides a qualitative and intuitive picture of the forces that govern molecular assembly.

While specific published computational studies on this compound are scarce, the application of modern theoretical methods offers a clear path to understanding its chemical nature. DFT-based reactivity descriptors can quantify its stability and electrophilicity. Simulations of IR, Raman, and NMR spectra are essential for structural confirmation. Finally, Hirshfeld surface and NCI analyses provide profound insights into the non-covalent interactions that would define its solid-state properties. These computational tools, taken together, form a powerful framework for the comprehensive investigation of this and other complex heterocyclic molecules.

Applications in Chemical Synthesis and Materials Science Excluding Direct Biological/clinical Activity

Role as a Synthetic Intermediate

The strategic placement of three different functional groups on the pyridine (B92270) core makes 6-Chloro-2-fluoro-3-(methylthio)pyridine a versatile synthetic intermediate. The chlorine and fluorine atoms offer sites for nucleophilic substitution reactions, while the methylthio group can be modified through oxidation or other transformations. This multifunctionality allows for the sequential and controlled introduction of various substituents, enabling the construction of complex molecular architectures.

Building Block for Advanced Organic Molecules

While direct research on this compound is limited, the reactivity of analogous substituted pyridines highlights its potential as a foundational element in the synthesis of advanced organic molecules. For instance, related compounds like 6-chloro-3-fluoro-2-methylpyridine (B3024696) serve as key precursors in the synthesis of more complex chemical entities. nih.govgoogle.com The oxidation of the methyl group in 6-chloro-3-fluoro-2-methylpyridine to a carboxylic acid, for example, yields 6-chloro-3-fluoro-2-pyridinecarboxylic acid, a crucial intermediate in the synthesis of pharmacologically relevant compounds. google.com This suggests that the methylthio group in this compound could similarly be oxidized to a sulfoxide (B87167) or sulfone, introducing further complexity and functionality to the molecule.

The presence of both chloro and fluoro substituents allows for differential reactivity. The fluorine atom can be displaced by certain nucleophiles, while the chlorine atom can participate in cross-coupling reactions, such as the Suzuki coupling, which is a powerful method for forming carbon-carbon bonds. researchgate.net This dual reactivity enables the stepwise construction of highly functionalized pyridine derivatives that are central to the development of novel organic materials and specialty chemicals.

Precursor in the Development of Fine Chemicals

Fine chemicals are pure, single substances that are produced in limited quantities and are used as intermediates in various industries. Halogenated pyridines are a significant class of intermediates in the fine chemical industry. The synthesis of various pyridine derivatives, such as aminopyridines, hydroxypyridines, and cyanopyridines, often starts from their halogenated precursors.

The compound this compound can be envisioned as a starting material for a range of fine chemicals. For example, nucleophilic aromatic substitution of the chlorine or fluorine atom could lead to the introduction of various functional groups. The methylthio group can also be a handle for further chemical transformations, enhancing the molecular diversity of the resulting products.

Potential in Agrochemical Research (Non-Pesticide Efficacy/Toxicity)

Pyridine-based compounds are integral to the agrochemical industry, with many herbicides, fungicides, and insecticides containing a pyridine ring. agropages.com The introduction of halogen and trifluoromethyl groups into the pyridine ring has been a particularly successful strategy in the development of modern agrochemicals. semanticscholar.orgnih.gov

Intermediate for Agrochemical Active Ingredients

While direct application of this compound as an agrochemical is not the focus, its role as an intermediate is of significant interest. The synthesis of many agrochemical active ingredients relies on the availability of highly functionalized pyridine intermediates. For example, trifluoromethylpyridines are key structural motifs in numerous commercial agrochemicals. semanticscholar.orgnih.gov The synthesis of these complex molecules often involves the use of chlorinated and fluorinated pyridine starting materials. agropages.comnih.gov

The structural similarity of this compound to intermediates used in the synthesis of commercial agrochemicals suggests its potential in this area. The combination of chloro, fluoro, and methylthio groups provides multiple reaction sites for the construction of the complex molecular frameworks required for modern crop protection agents.

Development of Agrochemical Intermediates with Enhanced Synthetic Routes

The efficiency and cost-effectiveness of agrochemical synthesis are heavily dependent on the availability of versatile and readily transformable intermediates. The development of novel intermediates with improved synthetic accessibility is an ongoing area of research. The unique substitution pattern of this compound could offer advantages in the synthesis of certain agrochemical targets, potentially leading to more efficient and streamlined manufacturing processes.

Exploration in Materials Science

The application of fluorinated organic compounds in materials science is a rapidly growing field. The incorporation of fluorine atoms into organic molecules can impart unique properties such as increased thermal stability, chemical resistance, and altered electronic characteristics. mdpi.com Perfluoropyridine, for example, is used in the synthesis of fluorinated polymers and networks. mdpi.com

Although there is no specific research on the use of this compound in materials science, its structure suggests potential avenues for exploration. The pyridine ring can be incorporated into polymer backbones or as pendant groups, and the fluorine and chlorine atoms could influence the material's bulk properties. The methylthio group could also serve as a site for cross-linking or further functionalization to tailor the material's characteristics for specific applications, such as in specialty coatings, membranes, or electronic materials.

Incorporation into Polymer Structures

The incorporation of pyridine moieties into polymer backbones can impart unique properties to the resulting materials, such as altered thermal stability, solubility, and charge-carrying capabilities. mdpi.com The structure of this compound offers several potential pathways for its integration into polymer chains.

One plausible approach is through nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom at the 6-position can be displaced by a suitable nucleophile. This reactivity is a common method for synthesizing poly(aryl ether)s. ibm.comresearchgate.net For instance, the reaction of a bisphenol with a dihalopyridine derivative can lead to the formation of a polyether. By analogy, this compound could potentially be used as a monomer or a functionalizing agent in the synthesis of such polymers. The presence of the electron-withdrawing fluorine atom and the nitrogen atom in the pyridine ring would activate the chlorine atom towards nucleophilic attack.

Another potential route for polymerization involves cross-coupling reactions. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are widely used in the synthesis of conjugated polymers. nih.govrsc.org The chloro group on the pyridine ring could serve as a handle for Suzuki-Miyaura or other cross-coupling reactions with appropriate bifunctional monomers to build a polymer chain.

The table below outlines potential polymerization strategies involving this compound based on the reactivity of its functional groups.

Polymerization StrategyReactive Site on this compoundPotential Co-monomer/ReagentResulting Polymer Linkage
Nucleophilic Aromatic Substitution6-ChloroBisphenols, DithiolsEther, Thioether
Suzuki-Miyaura Cross-Coupling6-ChloroDiboronic acids/estersAryl-Aryl
Stille Cross-Coupling6-ChloroOrganostannanesAryl-Aryl
Heck Cross-Coupling6-ChloroDienes, Divinyl compoundsAryl-Vinyl

It is important to note that these are hypothetical applications based on the known reactivity of similar functionalized pyridines. The actual feasibility and the properties of the resulting polymers would require experimental validation.

Use in Ligand Design for Catalysis

Substituted pyridines are a cornerstone of ligand design in coordination chemistry and homogeneous catalysis. The electronic and steric properties of the pyridine ring can be fine-tuned by the introduction of various substituents, which in turn influences the properties and catalytic activity of the resulting metal complexes. wikipedia.org The compound this compound possesses several features that make it an interesting candidate for ligand synthesis.

The nitrogen atom of the pyridine ring can coordinate to a wide range of transition metals. The electronic properties of the resulting metal complex would be modulated by the electron-withdrawing effects of the chloro and fluoro substituents, as well as the sulfur atom of the methylthio group. This modulation can impact the catalytic activity in various transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

Furthermore, the chloro and methylthio groups offer sites for further functionalization to create multidentate ligands. For example, the methylthio group could be oxidized to a sulfoxide or sulfone, which could also act as coordinating groups. The chlorine atom could be substituted with other donor groups to create bidentate or pincer-type ligands, which are known to form highly stable and active catalysts.

The table below summarizes the potential of this compound in ligand design for catalysis.

Potential Ligand TypeModification of this compoundPotential Metal CenterPotential Catalytic Application
Monodentate Pyridine LigandDirect coordination via pyridine nitrogenPalladium, Rhodium, Iridium, etc.Cross-coupling, Hydrogenation
Bidentate Ligand (N,S-donor)Coordination via pyridine nitrogen and sulfur of the methylthio groupPalladium, Platinum, NickelC-H activation, Olefin polymerization
Pincer LigandFurther functionalization at the 4 or 5 positionRuthenium, Iron, CobaltDehydrogenation, Transfer hydrogenation

The development of new ligands is crucial for advancing the field of catalysis, and the unique substitution pattern of this compound offers intriguing possibilities for the design of novel catalytic systems. rsc.orgtcichemicals.com However, the synthesis and catalytic evaluation of metal complexes bearing this specific ligand would be necessary to confirm its potential.

Future Research Directions

Development of Green and Sustainable Synthetic Routes

The future synthesis of 6-Chloro-2-fluoro-3-(methylthio)pyridine will likely be guided by the principles of green chemistry, aiming to reduce waste and improve efficiency. researchgate.netacs.org Current synthetic strategies for highly substituted pyridines often involve multi-step processes with harsh reagents. nih.gov Future research could focus on developing one-pot, multicomponent reactions to construct this molecule from simpler, readily available precursors. nih.govacs.org

One promising avenue is the exploration of biocatalytic routes. For instance, engineered enzymes could be used to assemble the pyridine (B92270) ring or introduce specific functional groups with high selectivity, reducing the need for protecting groups and hazardous reagents. ukri.org The use of environmentally benign solvents, such as water or bio-derived solvents like ethanol, is another key aspect of greening the synthesis of pyridine derivatives. researchgate.netrsc.org Microwave-assisted synthesis has also been recognized as a green chemistry tool that can accelerate reaction times and improve yields for pyridine synthesis. acs.orgnih.gov

A hypothetical green synthesis route could involve the condensation of a suitable 1,3-dicarbonyl compound with an enamine and a sulfur source, catalyzed by a reusable solid acid or base. The efficiency of such a route could be evaluated using green chemistry metrics, as outlined in the table below.

Table 1: Hypothetical Green Chemistry Metrics for a Proposed Synthesis of this compound

Metric Conventional Route (estimated) Proposed Green Route (target)
Atom Economy 30-40% > 70%
E-Factor (Environmental Factor) 25-50 < 10
Solvent Intensity High (chlorinated solvents) Low (water or ethanol)
Catalyst Stoichiometric, non-recyclable Catalytic, recyclable
Reaction Steps 4-6 steps 1-2 steps

Exploration of Novel Catalytic Transformations

The functional groups on this compound offer a rich playground for exploring novel catalytic transformations. The chloro and fluoro substituents are prime candidates for cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.org Future research could investigate the selective activation of the C-Cl or C-F bond using palladium, nickel, or copper catalysts. nih.govmdpi.comresearchgate.net The development of ligands that can control the regioselectivity of these reactions would be a significant advancement. nih.gov

Another exciting area is the direct C-H functionalization of the pyridine ring. rsc.orgrsc.orgnih.gov While the pyridine ring is electron-deficient, recent advances have enabled the direct introduction of various functional groups at specific positions. nih.govacs.org Research could focus on developing catalytic systems, potentially involving iridium or rhodium, for the selective C-H activation of the pyridine core of this compound, allowing for the introduction of new substituents without pre-functionalization. acs.org

The methylthio group also presents opportunities for transformations. It can be oxidized to a sulfoxide (B87167) or sulfone, which can then act as leaving groups in nucleophilic substitution reactions. Alternatively, the sulfur atom could be a site for metal coordination, influencing the reactivity of the pyridine ring.

Table 2: Potential Catalytic Cross-Coupling Reactions for this compound

Reaction Type Catalyst System (Example) Potential Coupling Partner Expected Product Type
Suzuki-Miyaura Coupling Pd(PPh₃)₄ / Base Arylboronic acid Aryl-substituted pyridine
Buchwald-Hartwig Amination Pd₂(dba)₃ / Ligand / Base Amine Amino-substituted pyridine
Sonogashira Coupling Pd(PPh₃)₂Cl₂ / CuI / Base Terminal alkyne Alkynyl-substituted pyridine
Heck Coupling Pd(OAc)₂ / Ligand / Base Alkene Alkenyl-substituted pyridine
Negishi Coupling NiCl₂(dppp) Organozinc reagent Alkyl/Aryl-substituted pyridine

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules. researchgate.netnih.govresearchgate.net In the context of this compound, density functional theory (DFT) and other computational methods can be employed to elucidate its electronic structure, predict its reactivity, and guide experimental design. researchgate.net

Future computational studies could focus on:

Predicting Regioselectivity: Modeling the activation barriers for reactions at the different positions of the pyridine ring (C-Cl, C-F, C-H, and the methylthio group) to predict the most likely site of reaction under various conditions.

Catalyst Design: Simulating the interaction of the molecule with different transition metal catalysts and ligands to design more efficient and selective catalytic systems for its transformation.

Spectroscopic Characterization: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives of the compound.

Structure-Property Relationships: Correlating the electronic properties of the molecule with potential functional applications, such as in materials science. acs.orgresearchgate.net

These computational insights can significantly accelerate the discovery of new reactions and applications for this compound by reducing the need for extensive trial-and-error experimentation.

Applications in Emerging Chemical Technologies (Excluding Biomedical)

The unique combination of functional groups in this compound makes it a promising candidate for applications in several emerging chemical technologies, beyond the biomedical field.

Agrochemicals: Pyridine derivatives are a cornerstone of the modern agrochemical industry, with applications as herbicides, fungicides, and insecticides. nih.govblagden.comalibaba.com The specific substitution pattern of this compound could lead to the development of new crop protection agents with novel modes of action. agropages.com Future research could involve the synthesis of a library of derivatives and their screening for biological activity against various agricultural pests and pathogens.

Materials Science: Functionalized pyridines are increasingly being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgnih.gov The electronic properties of this compound, which can be tuned through derivatization, make it a potential building block for new organic semiconductors with tailored properties. acs.orgrsc.orgnih.gov The presence of halogen atoms and a sulfur-containing group could also influence molecular packing and charge transport properties in the solid state.

Q & A

Q. What are the common synthetic routes for preparing 6-Chloro-2-fluoro-3-(methylthio)pyridine?

The synthesis typically involves sequential halogenation and functionalization of the pyridine ring. A feasible route starts with 2-fluoro-3-chloropyridine, where the methylthio group is introduced via nucleophilic substitution using sodium thiomethoxide under controlled conditions (e.g., anhydrous DMF, 60–80°C). Alternatively, Suzuki-Miyaura cross-coupling can attach aryl groups to pre-functionalized pyridine intermediates, as demonstrated in the synthesis of structurally similar trifluoromethylpyridines . Key challenges include regioselectivity control and avoiding over-halogenation, which may require protective group strategies or precise stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and electronic environments. The fluorine atom (¹⁹F NMR) provides distinct shifts (~-120 to -140 ppm for meta-fluorine in pyridines).
  • FTIR and Raman Spectroscopy : These identify functional groups (C-F stretch ~1250 cm⁻¹, C-S stretch ~650 cm⁻¹) and monitor reaction progress.
  • X-ray Crystallography : Resolves ambiguities in regiochemistry and molecular conformation, as shown in studies of chloro-fluoro-pyridine derivatives .

Q. What are the key challenges in introducing the methylthio group at the 3-position of the pyridine ring?

The methylthio group’s nucleophilicity can lead to undesired side reactions with adjacent halogens (e.g., displacement of fluorine or chlorine). Steric hindrance from the pyridine ring’s planar structure further complicates regioselective substitution. Strategies to mitigate this include using bulky bases (e.g., LDA) to deprotonate the pyridine nitrogen transiently, enhancing reactivity at the 3-position .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during synthesis?

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos improve selectivity in cross-coupling steps .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF, THF) at 60–80°C balance reactivity and stability. Lower temperatures reduce halogen scrambling.
  • In Situ Monitoring : Techniques like TLC or HPLC-MS detect intermediates, allowing real-time adjustments to reaction parameters .

Q. What strategies resolve contradictory crystallographic and spectroscopic data for derivatives of this compound?

Discrepancies between crystallographic data (e.g., bond lengths) and NMR/IR results often arise from dynamic effects (e.g., rotational barriers or solvent interactions). To resolve these:

  • DFT Calculations : Validate experimental data by simulating spectra (e.g., B3LYP/6-311++G** basis sets) and comparing with observed values .
  • Variable-Temperature NMR : Probe conformational flexibility (e.g., methylthio group rotation) that may obscure spectral assignments .

Q. How does the methylthio group influence reactivity in cross-coupling reactions?

The methylthio group is electron-donating (+M effect), which activates the pyridine ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. In Suzuki couplings, this effect stabilizes the palladium intermediate, enhancing yields at the 4- and 6-positions. However, competing C-S bond cleavage under harsh conditions (e.g., high Pd loading) necessitates careful optimization .

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